molecular formula C27H19FO6 B11487704 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione

Cat. No.: B11487704
M. Wt: 458.4 g/mol
InChI Key: FJTBWFBFOMEZPB-UHFFFAOYSA-N
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Description

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound with a unique structure that includes a fluorobenzyl group, a methoxyphenyl group, and a benzochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multiple steps. One common approach is the reaction of 2-fluorobenzyl alcohol with 3-methoxyphenol to form the intermediate 4-[(2-fluorobenzyl)oxy]-3-methoxyphenol. This intermediate is then subjected to cyclization and oxidation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorobenzyl)oxy]benzoic acid
  • 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 4-(4’-Fluorobenzyloxy)phenylboronic acid

Uniqueness

4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C27H19FO6

Molecular Weight

458.4 g/mol

IUPAC Name

4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,4-dihydrobenzo[g]chromene-2,5,10-trione

InChI

InChI=1S/C27H19FO6/c1-32-22-12-15(10-11-21(22)33-14-16-6-2-5-9-20(16)28)19-13-23(29)34-27-24(19)25(30)17-7-3-4-8-18(17)26(27)31/h2-12,19H,13-14H2,1H3

InChI Key

FJTBWFBFOMEZPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5F

Origin of Product

United States

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